molecular formula C47H48ClN7O B12368685 Cy3.5 tetrazine

Cy3.5 tetrazine

Cat. No.: B12368685
M. Wt: 762.4 g/mol
InChI Key: DVXQMWJFDSQZJL-UHFFFAOYSA-N
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Description

Cy3.5 tetrazine is a fluorescent dye that is widely used in biochemical and biological research. It is known for its ability to label trans-cyclooctene-modified biological molecules, making it an excellent tool for fluorescence imaging and other fluorescence-based biochemical analyses . The compound is part of the tetrazine family, which is characterized by the presence of a tetrazine moiety, a heterocyclic compound containing four nitrogen atoms.

Preparation Methods

The synthesis of Cy3.5 tetrazine involves several steps, including the preparation of the tetrazine moiety and its subsequent conjugation with the Cy3.5 dye. Common synthetic routes include microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . These methods allow for the efficient production of tetrazine derivatives with fine-tuned electronic properties. Industrial production methods typically involve large-scale synthesis using these established routes to ensure high yield and purity.

Chemical Reactions Analysis

Cy3.5 tetrazine undergoes a variety of chemical reactions, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . One of the most notable reactions is the inverse electron demand Diels–Alder (IEDDA) reaction with strained alkenes such as trans-cyclooctene . This reaction is highly efficient and selective, forming stable conjugates via a dihydropyrazine moiety. Common reagents used in these reactions include strained alkenes and alkynes, and the major products formed are stable conjugates that are useful for various biochemical applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Cy3.5 tetrazine involves its reaction with trans-cyclooctene-modified molecules through the inverse electron demand Diels–Alder reaction . This reaction forms a stable dihydropyrazine moiety, which allows for the efficient labeling of biological molecules. The molecular targets of this compound are typically proteins, peptides, and oligonucleotides that have been modified with trans-cyclooctene. The pathways involved in this reaction are highly specific and efficient, making this compound a powerful tool for biochemical research.

Comparison with Similar Compounds

Cy3.5 tetrazine is similar to other tetrazine-based compounds, such as Cy3 tetrazine and Cy5 tetrazine . These compounds also undergo the inverse electron demand Diels–Alder reaction with strained alkenes and are used for similar applications in fluorescence imaging and biochemical analysis. this compound is unique in its spectral properties, with an excitation wavelength of 579 nm and an emission wavelength of 591 nm . This makes it particularly useful for applications that require specific fluorescence characteristics. Other similar compounds include 1,2,4,5-tetrazine derivatives, which are also used in bioorthogonal chemistry and have similar reactivity and stability .

Properties

Molecular Formula

C47H48ClN7O

Molecular Weight

762.4 g/mol

IUPAC Name

6-[(2Z)-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide;chloride

InChI

InChI=1S/C47H47N7O.ClH/c1-46(2)40(53(5)38-27-25-33-14-8-10-16-36(33)43(38)46)18-13-19-41-47(3,4)44-37-17-11-9-15-34(37)26-28-39(44)54(41)29-12-6-7-20-42(55)48-30-32-21-23-35(24-22-32)45-51-49-31-50-52-45;/h8-11,13-19,21-28,31H,6-7,12,20,29-30H2,1-5H3;1H

InChI Key

DVXQMWJFDSQZJL-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)NCC6=CC=C(C=C6)C7=NN=CN=N7)C=CC8=CC=CC=C85)(C)C)C.[Cl-]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)NCC6=CC=C(C=C6)C7=NN=CN=N7)C=CC8=CC=CC=C85)(C)C)C.[Cl-]

Origin of Product

United States

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